Bienvenue dans la boutique en ligne BenchChem!

8-(Trifluoromethyl)quinazolin-2-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Select 8-(Trifluoromethyl)quinazolin-2-amine for your kinase inhibitor programs. The 8-CF₃ regioisomer provides unique electronic and steric properties distinct from 6-CF₃/7-CF₃ variants, modulating hinge-binding interactions. With Consensus LogP 2.21 and TPSA 51.8 Ų, it occupies favorable ADME space. The 2-amino handle enables rapid library synthesis via amide coupling or Buchwald-Hartwig amination. Verify batch QC (97% purity) for reproducible SAR. Choose the precise isomer—avoid confounding variables in lead optimization.

Molecular Formula C9H6F3N3
Molecular Weight 213.163
CAS No. 1258652-66-2
Cat. No. B2863629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Trifluoromethyl)quinazolin-2-amine
CAS1258652-66-2
Molecular FormulaC9H6F3N3
Molecular Weight213.163
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C(=C1)C(F)(F)F)N
InChIInChI=1S/C9H6F3N3/c10-9(11,12)6-3-1-2-5-4-14-8(13)15-7(5)6/h1-4H,(H2,13,14,15)
InChIKeyHIFPMNPSTKBBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-(Trifluoromethyl)quinazolin-2-amine (CAS 1258652-66-2): Strategic Procurement Guide for a Differentiated Quinazoline Scaffold


8-(Trifluoromethyl)quinazolin-2-amine (CAS 1258652-66-2) is a fluorinated heterocyclic building block featuring a quinazoline core with a trifluoromethyl (-CF₃) substituent at the 8-position and a primary amine at the 2-position . The compound belongs to the class of 2-aminoquinazolines, a privileged scaffold widely employed in medicinal chemistry for kinase inhibitor discovery and antiproliferative agent development [1]. The specific regioisomeric placement of the -CF₃ group at C8 distinguishes this compound from other trifluoromethyl-substituted quinazoline-2-amine isomers (e.g., 6-CF₃ and 7-CF₃ variants), conferring unique electronic, steric, and lipophilic properties that influence target binding and physicochemical behavior .

Why 8-(Trifluoromethyl)quinazolin-2-amine Cannot Be Replaced by Generic Quinazoline Analogs


Substitution of 8-(trifluoromethyl)quinazolin-2-amine with other quinazoline-2-amine isomers or non-fluorinated analogs introduces unpredictable alterations in molecular recognition, metabolic stability, and synthetic tractability. The 8-CF₃ regioisomer exhibits a computed Consensus Log P of 2.21 and topological polar surface area (TPSA) of 51.8 Ų , parameters that differ meaningfully from its 6-CF₃ counterpart, which possesses identical molecular weight but distinct spatial arrangement of the electron-withdrawing group. The -CF₃ group at the 8-position enhances lipophilicity and C-F bond stability while modulating the electron density of the quinazoline ring system in a position-dependent manner that cannot be replicated by methyl, halogen, or unsubstituted analogs [1]. In kinase inhibitor programs, regioisomeric trifluoromethyl placement has been shown to critically influence target selectivity, as demonstrated across multiple quinazoline-based chemical series [2]. Generic substitution without explicit comparative validation introduces confounding variables that compromise SAR interpretation, lead optimization trajectories, and ultimately project reproducibility.

Quantitative Differentiation: 8-(Trifluoromethyl)quinazolin-2-amine vs. Comparators


Regioisomeric Differentiation: 8-CF₃ vs. 6-CF₃ and 7-CF₃ Quinazolin-2-amines

The 8-(trifluoromethyl)quinazolin-2-amine scaffold is one of at least three distinct regioisomeric 2-aminoquinazoline derivatives bearing a -CF₃ substituent on the benzenoid ring. The 8-CF₃ isomer (CAS 1258652-66-2) positions the electron-withdrawing trifluoromethyl group ortho to the N1 heteroatom and adjacent to the fused ring junction, whereas the 6-CF₃ isomer (CAS 190273-94-0) and 7-CF₃ isomer (CAS 190274-20-5) place the -CF₃ group at distinct positions with divergent electronic and steric environments. This regioisomeric distinction is critical for kinase inhibitor SAR: in the N-heteroaryl quinazolin-2-amine LRRK2 inhibitor patent series, substitution patterns including -CF₃ placement were specifically enumerated as defining structural variables influencing target engagement [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Lipophilicity and Polarity Profiling: 8-CF₃ Quinazoline-2-amine vs. Unsubstituted Parent Scaffold

Introduction of the -CF₃ group at the 8-position significantly alters the lipophilicity and polarity profile of the quinazoline-2-amine core relative to the unsubstituted parent compound. 8-(Trifluoromethyl)quinazolin-2-amine exhibits a Consensus Log P (average of five computational methods) of 2.21 and a TPSA of 51.8 Ų . In contrast, the unsubstituted quinazolin-2-amine (CAS 580-18-7) displays substantially lower lipophilicity. The -CF₃ group enhances membrane permeability potential and metabolic stability through the stable C-F bond while maintaining moderate polarity for aqueous solubility [1]. This balanced profile is characteristic of fluorinated heterocycles employed in CNS-penetrant and orally bioavailable kinase inhibitor programs.

Physicochemical Profiling ADME Optimization Medicinal Chemistry

Antiproliferative Activity Benchmarking: Trifluoromethyl Quinazoline Derivatives vs. Standard-of-Care Agents

While direct antiproliferative data for the unelaborated 8-(trifluoromethyl)quinazolin-2-amine scaffold is not reported, structurally related trifluoromethyl-substituted quinazoline derivatives demonstrate potency comparable to clinically validated agents. In a 2024 study, compound 10b—a trifluoromethyl-containing quinazoline derivative—exhibited IC₅₀ values of 3.02, 3.45, and 3.98 μM against PC3 (prostate), LNCaP (prostate), and K562 (leukemia) cell lines, respectively, which were comparable to the positive control gefitinib [1]. In a separate WRN helicase inhibitor program, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives demonstrated IC₅₀ values as low as 134.7 nM (compound 13a) against K562 cells, surpassing doxorubicin (2689.0 nM) in potency [2].

Cancer Therapeutics Kinase Inhibition Antiproliferative Screening

Commercial Purity and Analytical Traceability: 8-CF₃ Quinazoline-2-amine vs. Undocumented Suppliers

8-(Trifluoromethyl)quinazolin-2-amine is commercially available with documented purity specifications and batch-specific analytical data. Suppliers such as Bidepharm provide the compound at 97% purity with accompanying QC documentation including NMR, HPLC, and GC analyses . The compound is cataloged with MDL number MFCD18157724 and PubChem CID 53486110, enabling unambiguous identification and cross-referencing across chemical databases . This level of documentation contrasts with compounds sourced from vendors lacking batch-level QC traceability, which introduces reproducibility risks in synthetic and biological workflows.

Quality Control Procurement Analytical Chemistry

Recommended Application Scenarios for 8-(Trifluoromethyl)quinazolin-2-amine (CAS 1258652-66-2)


Medicinal Chemistry: Synthesis of Kinase Inhibitor Lead Compounds Targeting Cancer

The 8-(trifluoromethyl)quinazolin-2-amine scaffold serves as a versatile synthetic intermediate for constructing 2-aminoquinazoline-based kinase inhibitors. The 2-amino group provides a handle for amide coupling, nucleophilic substitution, or heterocycle formation, while the 8-CF₃ group imparts favorable lipophilicity and metabolic stability [1]. This regioisomer is particularly suited for programs exploring structure-activity relationships where -CF₃ placement adjacent to the N1 heteroatom modulates hinge-binding interactions with kinase ATP-binding pockets [2]. Researchers developing inhibitors targeting LRRK2, ROR1, or receptor tyrosine kinases (RTKs) can leverage this scaffold to access chemical space distinct from 6-CF₃ and 7-CF₃ isomers [3].

Physicochemical Optimization: Balancing Lipophilicity for CNS and Oral Bioavailability Programs

With a Consensus Log P of 2.21 and TPSA of 51.8 Ų, 8-(trifluoromethyl)quinazolin-2-amine occupies a favorable physicochemical space for oral bioavailability and potential CNS penetration . The calculated ESOL solubility of 0.269 mg/mL (Log S -2.9) supports routine handling in DMSO-based assay workflows while maintaining sufficient aqueous solubility for in vitro studies . This balanced profile makes the scaffold suitable for lead optimization programs where modulating Log P within the 1-3 range is desirable for ADME properties, particularly when compared to less lipophilic unsubstituted quinazolines or more lipophilic polyfluorinated analogs [1].

Chemical Biology: Development of Chemical Probes for Target Engagement Studies

The 2-aminoquinazoline core is a recognized privileged scaffold for developing selective kinase chemical probes. The 8-CF₃ substituted variant offers a distinct electrostatic and steric profile for probing kinase active site topology [4]. The compound can be elaborated through standard amide coupling or Buchwald-Hartwig amination at the 2-amino position to generate focused libraries for target identification and selectivity profiling [1]. The documented purity (97%) and batch QC availability support reproducible probe synthesis and subsequent biophysical characterization (e.g., SPR, ITC, CETSA) where compound identity and purity directly impact data quality .

Synthetic Methodology Development: Fluorinated Heterocycle Building Block Validation

8-(Trifluoromethyl)quinazolin-2-amine serves as a substrate for developing and validating novel synthetic methodologies targeting fluorinated heterocycles. The compound's commercial availability with verified purity enables chemists to benchmark reaction conditions, optimize catalysts, and assess substrate scope without the confounding variable of in-house synthesis variability [1]. Its trifluoromethyl group provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization, while the 2-amino group participates in diverse transformations including diazotization, acylation, and transition metal-catalyzed cross-couplings [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Trifluoromethyl)quinazolin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.